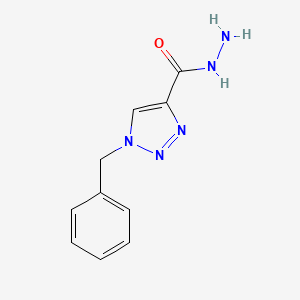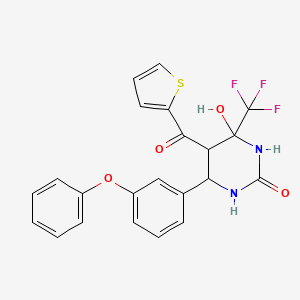
N-cyclopropyl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopropyl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrrolidine derivatives are known to participate in a wide range of chemical reactions .
Applications De Recherche Scientifique
Synthesis of Pyrrolidine Derivatives
N-cyclopropyl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide is involved in the synthesis of various pyrrolidine derivatives. One method includes 5-endo cyclisations of C-allylic glycine sulfonamides to yield 2,5-cis- or 2,5-trans-pyrrolidine-2-carboxylates (Knight et al., 2001).
Catalytic Conversion in Synthesis
This compound plays a role in catalytic conversions, particularly in stereoselective cyclopropanations of furans and pyrroles. These reactions are useful for synthesizing a range of products including sesquiterpene lactones and β-amino acids (Reiser, 2016).
Formation of Sulfonamidofurans
In reactions involving alpha-angelica lactone and alkylamines, this compound contributes to the formation of substituted sulfonamidofurans. These reactions suggest a mechanism involving the formation of an iminium ion, leading to various heterocyclic systems (Padwa et al., 2003).
Photoredox-Catalyzed Reactions
It also plays a role in photoredox-catalyzed reactions involving unactivated alkenes. These reactions form pyrrolidines through a tandem addition/oxidation/cyclization process, indicating the versatility of this compound in synthetic chemistry (Zhang et al., 2015).
Ring-Opening Reactions
This compound is also involved in ring-opening reactions with sulfonamides. These reactions, promoted by metal triflate Lewis acids, produce pyrrolidine derivatives and demonstrate the rearrangement of cyclopropylcarbinyl cations (Chen et al., 2004).
Gold-Catalyzed Reactions
In gold-catalyzed reactions, this compound demonstrates divergent reactivity, leading to the synthesis of complex heterocycles, highlighting its potential in creating biologically significant compounds (Drew et al., 2019).
Mécanisme D'action
Pyrrolidine
This is a class of compounds that has been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Sulfonamide
Sulfonamides are a group of compounds which have been widely used as antibiotics. They work by inhibiting the growth of bacteria by preventing them from synthesizing folic acid, which is necessary for their growth and multiplication .
Orientations Futures
Propriétés
IUPAC Name |
N-cyclopropyl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c15-12(14-7-1-2-8-14)10-5-6-11(18-10)19(16,17)13-9-3-4-9/h5-6,9,13H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDAMLGVPJZPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methylthieno[2,3-c]pyridin-5-ol](/img/structure/B2970743.png)


![2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2970748.png)
![3-Phenyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2970749.png)

![1-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one](/img/structure/B2970751.png)

![1-({[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide](/img/structure/B2970755.png)
![N-(cyanomethyl)-N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2970757.png)

![8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline](/img/structure/B2970761.png)
